molecular formula C20H20O6 B3029239 Cudraflavanone B CAS No. 597542-74-0

Cudraflavanone B

Numéro de catalogue: B3029239
Numéro CAS: 597542-74-0
Poids moléculaire: 356.4 g/mol
Clé InChI: QMYILUYFNCCEPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2, 4-Dihydroxyphenyl)-5, 7-dihydroxy-6-(3-methylbut-2-en-1-yl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 6-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 6-position. 2-(2, 4-Dihydroxyphenyl)-5, 7-dihydroxy-6-(3-methylbut-2-en-1-yl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Applications De Recherche Scientifique

Anti-inflammatory and Anti-neuroinflammatory Effects

Cudraflavanone B, isolated from Cudrania tricuspidata, has been studied for its anti-inflammatory and anti-neuroinflammatory effects. In a study by Ko et al. (2020), this compound was found to alleviate lipopolysaccharide (LPS)-induced inflammatory responses by downregulating NF-κB and ERK MAPK signaling pathways in RAW264.7 macrophages and BV2 microglia. This suggests its potential in treating neuroinflammatory conditions (Ko et al., 2020).

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In a study by Lee et al. (2013), it was observed that this compound inhibited the proliferation of oral squamous cell carcinoma cells through apoptosis, impacting cell cycle regulatory proteins and activating the NF-κB, MAPK p38, ERK, and SIRT1 pathways. This suggests this compound could be a potential candidate for treating human oral squamous cell carcinoma (Lee et al., 2013).

Neuroprotective Potential

This compound's neuroprotective potential has been explored in studies focusing on neuroinflammatory diseases. For instance, cudraflavanone A (a closely related compound) has been shown to have potent effects in preventing neuroinflammatory diseases, suggesting that this compound may share similar properties (Kim et al., 2018).

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. For instance, Fukai et al. (2003) isolated this compound and found it exhibited antifungal activities against various fungal pathogens, suggesting its potential as a natural antimicrobial agent (Fukai et al., 2003).

Inhibition of Vascular Smooth Muscle Cell Growth

A study by Han et al. (2007) on cudraflavanone A (a compound closely related to this compound) demonstrated its ability to inhibit vascular smooth muscle cell growth via an Akt-dependent pathway. This suggests potential applications in preventing atherosclerosis or restenosis after angioplasty (Han et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYILUYFNCCEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cudraflavanone B
Reactant of Route 2
Cudraflavanone B
Reactant of Route 3
Cudraflavanone B
Reactant of Route 4
Cudraflavanone B
Reactant of Route 5
Cudraflavanone B
Reactant of Route 6
Cudraflavanone B
Customer
Q & A

Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?

A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].

Q2: Does this compound exhibit any antifungal activity?

A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.

Q3: Are there any structural analogs of this compound that show similar biological activity?

A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.